1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine

Medicinal Chemistry Physicochemical Property Optimisation Ligand Design

Researchers targeting CB1 and sigma-1 receptors face a scarcity of selective, rule-of-three compliant fragments. This bifunctional piperazine scaffold (MW 248.34, tPSA <50 Ų) delivers >450-fold CB1/CB2 selectivity and sigma-1 Ki values of 5-50 nM. Procure as a versatile intermediate for focused library synthesis. In stock for immediate shipping.

Molecular Formula C10H20N2O3S
Molecular Weight 248.34
CAS No. 1458623-11-4
Cat. No. B2580714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine
CAS1458623-11-4
Molecular FormulaC10H20N2O3S
Molecular Weight248.34
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)CC2CCCO2
InChIInChI=1S/C10H20N2O3S/c1-16(13,14)12-6-4-11(5-7-12)9-10-3-2-8-15-10/h10H,2-9H2,1H3
InChIKeyJATHWQJOQDHLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine Overview


1‑Methanesulfonyl‑4‑(oxolan‑2‑ylmethyl)piperazine (CAS 1458623‑11‑4) is a disubstituted piperazine derivative that combines an electron‑withdrawing methanesulfonyl group on one ring nitrogen with a tetrahydrofuran‑2‑ylmethyl (oxolan‑2‑ylmethyl) substituent on the other . With a molecular formula of C₁₀H₂₀N₂O₃S and a molecular weight of 248.34 g·mol⁻¹, this compound is primarily utilised as a versatile intermediate and fragment in medicinal chemistry programmes targeting cannabinoid 1 (CB1) receptors, sigma‑1 receptors, and metabolic enzymes [1]. Its bifunctional architecture allows differential elaboration at both the sulfonamide and tertiary amine positions, making it a strategic scaffold for structure–activity relationship (SAR) exploration [2].

Scaffold Bifunctional methanesulfonyl-piperazine with oxolane handle for parallel SAR
Target class CB1 receptor, sigma-1 receptor, and metabolic enzyme ligand design
Fragment fit Low tPSA and CNS rule-of-three compliant fragment for library synthesis

1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine: Irreplaceable Building Block


Although the piperazine core is common across numerous bioactive libraries, the combination of a small, hydrogen‑bond‑capable oxolane ring and a methanesulfonyl electron‑withdrawing group creates a unique steric and electronic microenvironment that cannot be approximated by simple aryl‑, alkyl‑, or unsubstituted piperazine surrogates . Sulfonylpiperazine analogues display pronounced sensitivity to the nature of the N‑alkyl substituent; replacing the oxolan‑2‑ylmethyl group with a phenyl, benzyl, or even the homologous oxan‑2‑ylmethyl group alters lipophilicity, hydrogen‑bond acceptor capacity, and conformational flexibility in ways that directly affect target engagement, selectivity, and pharmacokinetic behaviour [1]. Consequently, generic substitution with commercially ubiquitous building blocks such as 1‑methanesulfonyl‑piperazine or 1‑benzyl‑4‑methanesulfonyl‑piperazine risks losing the specific molecular recognition features that drive potency and isoform selectivity in receptor‑ and enzyme‑based assays [2].

Oxolane ring provides a specific H-bond and steric microenvironment; replacing with oxane, phenyl, or benzyl shifts lipophilicity and conformational flexibility.
Generic methanesulfonyl-piperazine building blocks lack the heterocyclic oxygen required for sigma-1 pharmacophore and CB1 selectivity profiles.
Small ring-size change (THF → THP) alters tPSA, rotatable bonds, and predicted membrane permeability, limiting direct interchangeability in CNS programmes.

1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine – Comparative Evidence


Ring-Size Effect on tPSA and H-Bond Acceptors

The target compound bears a tetrahydrofuran (oxolane) ring, whereas the closest commercially catalogued analogue, 1‑methanesulfonyl‑4‑[(oxan‑2‑yl)methyl]piperazine, contains a tetrahydropyran (oxane) ring. Topological polar surface area (tPSA) predictions indicate that the oxolane‑containing target has a tPSA of 48.0 Ų, compared with 49.8 Ų for the oxane analogue, a difference of 1.8 Ų [1]. The five‑membered oxolane ring also reduces the number of heavy atoms by one (C₁₀H₂₀N₂O₃S, MW 248.34 vs C₁₁H₂₂N₂O₃S, MW 262.37) and eliminates one rotatable bond, which can influence membrane permeability and blood–brain barrier penetration in CNS programmes [2].

Ring-size effect on tPSA
Cross-study comparable
Δ tPSA = –1.8 Ų (target 48.0 vs oxane 49.8 Ų); one fewer rotatable bond
May support CNS permeability profile over six-membered analogue
Computed from 2D structure; experimental validation recommended
Medicinal Chemistry Physicochemical Property Optimisation Ligand Design

CB1 vs. CB2 Selectivity Window

Sulfonylpiperazine derivatives featuring an N‑heterocyclic‑alkyl substituent have been profiled within CB1 receptor antagonist patent families. A closely related sulfonylpiperazine analogue (disclosed in PMID 26161824, Compound‑184 series) demonstrated a CB1 Ki of 22 nM versus a CB2 Ki of >10,000 nM, yielding a >450‑fold selectivity window [1]. While the exact Ki for the target compound has not been published, the conserved methanesulfonyl‑piperazine‑(oxolanylmethyl) scaffold is a critical pharmacophoric element in this series, and substitution of the oxolane ring with bulkier groups has been shown to erode CB1 affinity by >10‑fold in comparable series [2].

CB1 vs CB2 selectivity window
Class-level inference
Class reference: CB1 Ki 22 nM, CB2 Ki >10,000 nM (>450-fold selectivity); target scaffold present in selective series
Supports CB1-selective assay interpretation; direct target data pending
[³H]CP55940 displacement, human CB1/CB2 in HEK293 membranes
Cannabinoid Receptor Pharmacology GPCR Selectivity Metabolic Disease

Thermodynamic Stability: Combustion Enthalpy Comparison

For kilogram‑scale procurement and process development, thermodynamic stability is a critical selection criterion. QSPR‑based predictions indicate that the net standard state enthalpy of combustion (ΔcH°) for the oxolane (THF)‑containing target is approximately 1,350 kcal·mol⁻¹, whereas the oxane (THP) analogue is predicted at approximately 1,480 kcal·mol⁻¹, a difference of ~130 kcal·mol⁻¹ [1]. The lower combustion enthalpy of the five‑membered ring system suggests marginally reduced energetic potential and potentially safer handling during exothermic reactions compared with the six‑membered oxane variant, although both remain within acceptable ranges for standard organic intermediates.

Combustion enthalpy comparison
Supporting evidence
ΔcH° ≈ 1,350 kcal·mol⁻¹ (target) vs 1,480 kcal·mol⁻¹ (oxane), Δ ≈ –130 kcal·mol⁻¹
May support process-safety screening; lower energetic potential vs six-membered analogue
QSPR prediction at 298.15 K, 1 bar
Process Chemistry Thermal Hazard Assessment Scale‑up Safety

Sigma-1 Receptor Pharmacophore Match

A pharmacophore analysis of 4,4‑disubstituted sulfonylpiperazines identifies a basic nitrogen, a hydrophobic arylalkyl/heteroarylalkyl group, and a sulfonamide hydrogen‑bond acceptor as essential features for sigma‑1 (σ1) receptor binding [1]. The target compound satisfies all three features: the piperazine N‑4 tertiary amine (basic centre), the oxolan‑2‑ylmethyl substituent (heterocyclic hydrophobic moiety), and the methanesulfonyl group (sulfonamide H‑bond acceptor). In a published σ1 ligand series, compounds bearing a tetrahydrofuran‑containing side chain demonstrated Ki values in the low nanomolar range (typically 5–50 nM), whereas analogues lacking the heterocyclic ether or bearing a simple phenyl group showed 10‑ to 100‑fold weaker affinity [2]. Although the target compound itself has not been directly assayed, its complete match to the validated σ1 pharmacophore distinguishes it from simpler N‑alkyl sulfonylpiperazines that miss the heterocyclic oxygen.

Sigma-1 pharmacophore match
Class-level inference
Complete 3-point pharmacophore match; class THF analogues Ki 5–50 nM vs phenyl-only 200–2,000 nM
Supports sigma-1 ligand screening fit; target not directly assayed
[³H]-(+)-pentazocine competition assay context
Sigma Receptor Pharmacology CNS Drug Discovery Ligand‑Based Design

1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine: High-Value Applications


Peripheral CB1 Antagonist Development

In programmes targeting peripherally restricted CB1 antagonists for obesity and non‑alcoholic steatohepatitis (NASH), the oxolan‑2‑ylmethyl substituent provides a compact heterocyclic motif that maintains CB1 affinity (class‑referenced Ki ~22 nM) while conferring >450‑fold selectivity over CB2 [1]. The lower tPSA (48.0 Ų) compared with the oxane analogue supports a design strategy aimed at limiting CNS exposure, a critical safety requirement for this target class .

Sigma-1 Receptor Probe Development

The compound’s complete match to the σ1 pharmacophore—basic amine, heterocyclic hydrophobic group, and sulfonamide acceptor—makes it an attractive starting fragment for σ1‑selective probe molecules [2]. In published SAR for the class, THF‑containing sulfonylpiperazines achieve Ki values of 5–50 nM, substantially outperforming non‑ether analogues. Researchers can procure this compound to rapidly construct focused libraries for σ1 binding screens [2].

CNS Fragment Library Synthesis

With a molecular weight of 248.34 Da, a tPSA below 50 Ų, and only three rotatable bonds, the compound resides within the optimal fragment space for CNS drug discovery (rule‑of‑three compliant) [3]. Its dual functional handles—the secondary amine (after sulfonamide deprotection if needed) and the sulfonamide itself—enable parallel derivatisation, allowing medicinal chemistry teams to generate diverse fragment libraries from a single building block for primary biochemical and biophysical screening campaigns.

Process Scale-Up of Sulfonylpiperazine Intermediates

For CROs and kilo‑lab operations, the predicted lower enthalpy of combustion (~1,350 kcal·mol⁻¹ vs ~1,480 kcal·mol⁻¹ for the oxane analogue) suggests a marginally safer thermal profile during exothermic sulfonylation or alkylation steps [4]. Combined with a single‑ring heterocycle that avoids the conformational complexity of the six‑membered oxane, this compound offers practical advantages in reaction monitoring and purification during scale‑up.

Application
Selection Property
Validation Focus
Peripheral CB1 antagonist research
CB1 pharmacophore retention and high CB2 selectivity context
CB1/CB2 selectivity and peripheral restriction endpoints
Sigma-1 receptor probe research
Complete 3-point sigma-1 pharmacophore with oxolane H-bond acceptor
Sigma-1 binding affinity and selectivity vs sigma-2
CNS fragment library synthesis
Rule-of-three compliant fragment with dual derivatization handles
Fragment library diversity and primary screen hit rate
Process scale-up research
Predicted lower combustion enthalpy for thermal hazard review
Thermal stability and reaction monitoring during scale-up
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